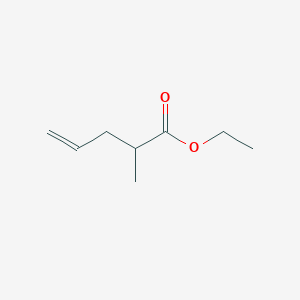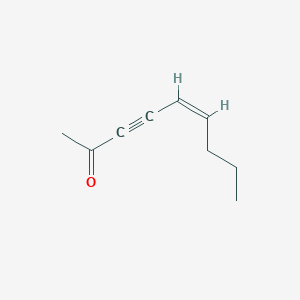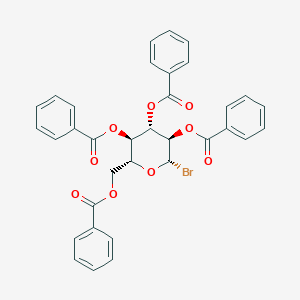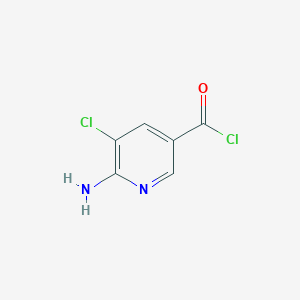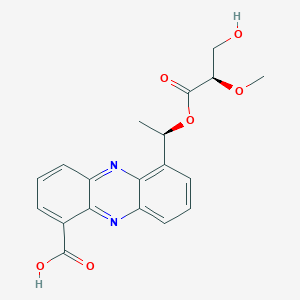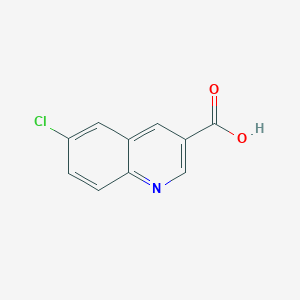
6-Chloroquinoline-3-carboxylic acid
Descripción general
Descripción
6-Chloroquinoline-3-carboxylic acid is a halogenated heterocycle . It has an empirical formula of C10H6ClNO2, a CAS Number of 118791-14-3, and a molecular weight of 207.61 .
Molecular Structure Analysis
The molecular structure of 6-Chloroquinoline-3-carboxylic acid can be represented by the SMILES stringOC(=O)c1cnc2ccc(Cl)cc2c1 . This indicates the presence of a carboxylic acid group (OC(=O)) attached to a quinoline core . Physical And Chemical Properties Analysis
6-Chloroquinoline-3-carboxylic acid is a solid compound . It has a molecular weight of 207.61 .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Quinoline motifs, including 6-Chloroquinoline-3-carboxylic acid, have received considerable attention in the field of medicinal chemistry due to their broad spectrum of bioactivity . They are used as a core template in drug design .
Method of Application
The methods of application involve various synthetic approaches to harness the derivatives of the bioactive quinolines .
Results or Outcomes
The in vivo and in vitro screening of these quinoline motifs have shown substantial efficacies for future drug development .
Organic Synthesis
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry .
Results or Outcomes
The synthesis procedures and findings have helped to tackle the drawbacks of the syntheses and side effects on the environment .
Halogenated Heterocycles
6-Chloroquinoline-3-carboxylic acid is a type of halogenated heterocycle . Halogenated heterocycles are used in various fields, including medicinal chemistry and materials science .
Method of Application
The specific methods of application can vary widely depending on the field and the specific use case .
Results or Outcomes
The outcomes can also vary widely. In medicinal chemistry, for example, halogenated heterocycles can be used to create more effective drugs .
Surface Modification
Carboxylic acids, including 6-Chloroquinoline-3-carboxylic acid, can be used for surface modification of nanoparticles and nanostructures .
Method of Application
The carboxylic acid is used to modify the surface of the nanoparticles or nanostructures, changing their properties .
Results or Outcomes
The modified nanoparticles or nanostructures can have improved properties, such as increased stability or reactivity .
Halogenated Heterocycles
Results or Outcomes
In medicinal chemistry, for example, halogenated heterocycles can be used to create more effective drugs .
Safety And Hazards
Propiedades
IUPAC Name |
6-chloroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQIRJWFRMCAID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557846 | |
| Record name | 6-Chloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinoline-3-carboxylic acid | |
CAS RN |
118791-14-3 | |
| Record name | 6-Chloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 118791-14-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

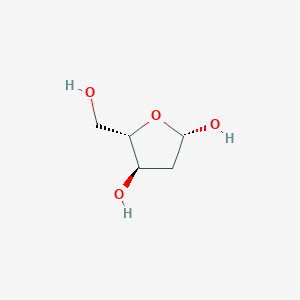

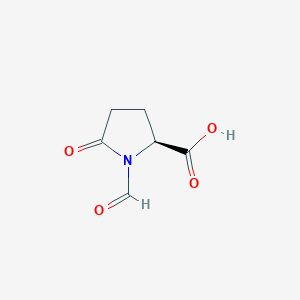
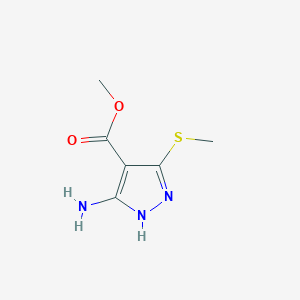
![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)

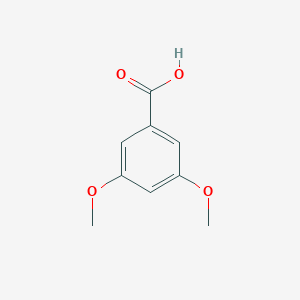
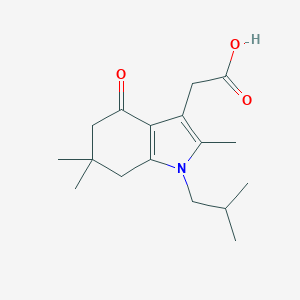
![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)
